2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound containing both imidazole and pyridine rings. This structure places it within a class of compounds known to exhibit diverse biological activities, making it a valuable building block in medicinal chemistry research. Notably, it serves as a key intermediate in the synthesis of various substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives, some of which exhibit promising anti-tuberculosis activity [].
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure features a fused bicyclic system with nitrogen atoms at positions 1 and 3, along with methyl groups at positions 2 and 6, and a carboxylic acid group at position 3. The molecular formula is with a molecular weight of approximately 190.2 g/mol .
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is classified as a heterocyclic aromatic compound. It is recognized for its potential biological activities, including antimicrobial and anticancer properties. Additionally, it is used in the synthesis of other complex heterocyclic compounds in medicinal chemistry .
The synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be accomplished through several methods:
The molecular structure of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid consists of:
The chemical reactivity of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid includes:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to optimize yields. Detailed reaction pathways can vary based on substituents and reaction conditions employed during synthesis or modification processes .
The mechanism of action for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves:
This interaction profile suggests potential applications in antimicrobial therapies and cancer treatment due to its ability to inhibit critical biological pathways .
Relevant data regarding these properties can be found in safety data sheets provided by suppliers like Fisher Scientific .
The applications of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid span various fields:
1.1. In Vitro Efficacy Against Mycobacterium tuberculosis H37Rv and Drug-Resistant Strains
Derivatives of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid demonstrate significant antitubercular activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. In critical studies, novel carboxamide derivatives bearing this core structure exhibited potent activity against the reference strain H37Rv. Compound 26g (2,6-dimethyl-N-[2-(phenylamino)ethyl]imidazo[1,2-a]pyridine-3-carboxamide) showed exceptional activity with an MIC of 0.041 μM, while derivative 26h (featuring an electron-donating group on the benzene ring) achieved an MIC of 0.063 μM against H37Rv [2]. These derivatives also retained nanomolar-level potency against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, confirming their potential to overcome conventional resistance mechanisms. For example, 26g maintained MIC values ranging from 0.016 to 0.031 μM against MDR-TB strains, comparable to its activity against drug-sensitive H37Rv [2].
Table 1: Antimycobacterial Activity of Key 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives
Compound | Structure | MIC vs H37Rv (μM) | MIC vs MDR-TB (μM) |
---|---|---|---|
26g | 2,6-dimethyl-N-[2-(3-trifluoromethylphenylamino)ethyl] | 0.041 | 0.016–0.031 |
26h | 2,6-dimethyl-N-[2-(4-methoxyphenylamino)ethyl] | 0.063 | 0.031–0.063 |
31 | N-[2-(piperazin-1-yl)ethyl] derivative | 2.64 | 1.32–2.64 |
Structure-activity relationship (SAR) studies reveal that the N-benzylic carboxamide linker is critical. Optimal activity requires substitutions at the 2- and 6-positions of the imidazo[1,2-a]pyridine core, with electron-withdrawing groups (e.g., trifluoromethyl) on the terminal benzene ring significantly enhancing potency over electron-donating groups (e.g., methoxy) [2] [7]. Hybrid derivatives combining this scaffold with cinnamamide moieties showed moderate activity (MIC: 4–16 μg/mL), though they were less potent than non-hybrid parent compounds like IMB1502 (MIC: 0.015 μg/mL) [7].
The antimycobacterial spectrum of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives extends beyond the M. tuberculosis complex to include select non-tubercular mycobacteria (NTM). Compound 26g demonstrated notable activity against Mycobacterium avium and Mycobacterium kansasii, with MIC values of 1.32 μM and 0.66 μM, respectively [2]. However, its efficacy diminished against Mycobacterium abscessus (MIC > 2.64 μM), indicating specificity for slow-growing mycobacteria. This differential activity correlates with variations in cell wall permeability and efflux mechanisms among NTM species.
The scaffold’s versatility enables further optimization for broad-spectrum activity. Derivatives featuring extended alkylamino linkers (e.g., piperazinyl-ethyl chains) improve penetration through the complex lipid-rich membranes of NTM. For instance, compound 31 (with a N-[2-(piperazin-1-yl)ethyl] side chain) achieved an MIC of 2.64 μM against M. avium, though this was 2-fold lower than 26g [2]. These findings underscore the scaffold’s potential as a starting point for developing NTM-specific agents.
A critical advantage of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives is their dual activity against both replicating and non-replicating M. tuberculosis, essential for targeting latent infections. In hypoxic models mimicking the non-replicating persistent state, derivatives such as 26g and 26h exhibited MIC values below 0.1 μM, comparable to their potency in aerobic, replicating models [2]. This suggests a mechanism of action independent of bacterial replication, likely disrupting energy metabolism via QcrB inhibition in the electron transport chain [8].
Table 2: Activity Against Replicating vs. Non-Replicating Mtb
Compound | MIC (Replicating Mtb) (μM) | MIC (Non-Replicating Mtb) (μM) | Hypoxic Model Efficacy |
---|---|---|---|
26g | 0.041 | 0.083 | >90% reduction in viability |
26h | 0.063 | 0.125 | >85% reduction in viability |
Q203* | 0.002–0.005 | 0.003–0.01 | Reference control |
*Clinical-stage comparator [2] [8]
Notably, 2,6-dimethyl derivatives outperform their 2,7-dimethyl isomers against non-replicating Mtb. For example, hybrid compound 11e (2,6-dimethyl core) showed 2-fold greater efficacy in latency models (MIC: 4 μg/mL) than its 2,7-dimethyl counterpart 12e (MIC: 8 μg/mL) [7]. This difference is attributed to enhanced membrane permeability and target engagement by the 2,6-dimethyl configuration under low-oxygen conditions. Additionally, these derivatives reduce intracellular bacterial loads in macrophage infection models by >90% at sub-micromolar concentrations, confirming their ability to penetrate host cells and target bacilli within phagosomes [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1